METHYL 4-{[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]OXY}BENZOATE
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Overview
Description
METHYL 4-{[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]OXY}BENZOATE is a complex organic compound with the molecular formula C16H10N2O6 It is known for its unique structural features, which include a nitro group, a dioxoisoindoline moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]OXY}BENZOATE typically involves the esterification of 4-nitro-1,3-dioxoisoindoline-2-acetic acid with methyl 4-hydroxybenzoate. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]OXY}BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
METHYL 4-{[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]OXY}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of METHYL 4-{[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]OXY}BENZOATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxoisoindoline moiety may also play a role in modulating the compound’s activity by interacting with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-{4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL}BENZOATE: Similar structure but differs in the position of the ester group.
METHYL 4-{(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYLAMINO}BENZOATE: Contains additional functional groups that confer different properties.
Uniqueness
METHYL 4-{[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]OXY}BENZOATE is unique due to its specific combination of functional groups, which provide a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 4-[2-(4-nitro-1,3-dioxoisoindol-2-yl)acetyl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O8/c1-27-18(24)10-5-7-11(8-6-10)28-14(21)9-19-16(22)12-3-2-4-13(20(25)26)15(12)17(19)23/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSZBVRWWWVORN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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